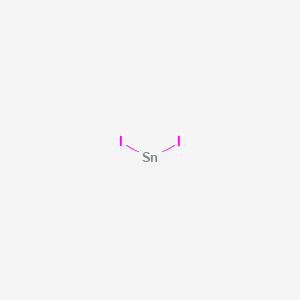

Tin(II) iodide

Overview

Description

Tin(II) iodide, also known as stannous iodide, is an ionic tin salt of iodine with the formula SnI2 . It has a formula weight of 372.519 g/mol . It is a red to red-orange solid . Its melting point is 320 °C, and its boiling point is 714 °C .

Synthesis Analysis

Tin(II) iodide can be synthesized by heating metallic tin with iodine in 2 M hydrochloric acid . In a lab experiment, both tin(II) iodide and tin(IV) iodide were synthesized, and a technique called recrystallization was used to produce pure, crystalline materials .Molecular Structure Analysis

Tin(II) iodide exists as complex ions in aqueous solutions . Both tin(II) chloride and tin(IV) chloride tend to undergo hydrolysis, and aged solutions of these salts become measurably acidic . Acid should be added to aqueous solutions of these compounds to prevent hydrolysis .Chemical Reactions Analysis

In aqueous solutions, both tin(II) and tin(IV) exist as complex ions . Both tin(II) chloride and tin(IV) chloride tend to undergo hydrolysis, and aged solutions of these salts become measurably acidic . Acid should be added to aqueous solutions of these compounds to prevent hydrolysis .Physical And Chemical Properties Analysis

Tin(II) iodide is a red to red-orange solid . Its melting point is 320 °C, and its boiling point is 714 °C . It has a formula weight of 372.519 g/mol .Scientific Research Applications

Comprehensive Analysis of Tin(II) Iodide Applications

Tin(II) iodide, with the chemical formula

SnI2 \text{SnI}_2 SnI2

, is a compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields:Organic-Inorganic Perovskite Thin Films: Tin(II) iodide is pivotal in the preparation of organic-inorganic perovskite thin films. These films are known for their uniform surfaces and strong photoluminescence , which are essential properties for advanced optoelectronic devices .

Analytical Reagent for Spectrophotometry: In analytical chemistry, SnI2 serves as an analytical reagent for the spectrophotometric determination of precious metals like rhodium and iridium . Its reactivity with these metals allows for precise measurement and detection .

Synthesis of Hybrid Semiconductors: The compound is involved in the synthesis of hybrid semiconductors, such as

CH3(CH2)11NH3SnI3 \text{CH}_3(\text{CH}_2)_{11}\text{NH}_3\text{SnI}_3 CH3(CH2)11NH3SnI3

. This semiconductor features MoO3-type tin(II) iodide layers, which are significant for the development of new electronic materials .Fabrication of Heterojunction-Depleted Perovskite Solar Cells: Tin(II) iodide is used as a precursor to fabricate methylammonium tin iodide films for heterojunction-depleted perovskite solar cells. This application is crucial for the advancement of solar energy technology .

Development of Lead-Free Light-Emitting Diodes (PeLEDs): Researchers utilize SnI2 to prepare highly stable perovskite thin films for Pb-free light-emitting diodes (PeLEDs). This is an important step towards environmentally friendly and sustainable electronic devices .

Mechanism of Action

Target of Action

Tin(II) iodide, also known as stannous iodide, is an ionic tin salt of iodine with the formula SnI2 . It is primarily used as a reducing agent in various chemical reactions. The primary target of Tin(II) iodide is the reactant that needs to be reduced.

Mode of Action

As a reducing agent, Tin(II) iodide donates electrons to other substances in a chemical reaction, leading to a reduction in the oxidation state of the substance . This electron donation can result in significant changes in the chemical structure and properties of the target substance.

Action Environment

The action of Tin(II) iodide can be influenced by various environmental factors. For instance, its reducing power can be affected by the pH of the environment, the presence of other substances that can act as oxidizing agents, and the temperature . Moreover, Tin(II) iodide is a red to red-orange solid with a melting point of 320 °C and a boiling point of 714 °C , suggesting that it is stable under a wide range of temperatures.

Safety and Hazards

Future Directions

The emerging interest in tin-halide perovskites demands a robust understanding of the fundamental properties of these materials starting from the earliest steps of their synthesis . The outcomes of this study provide quantum-mechanical insight into the fundamental properties of tin-iodide solution complexes . This knowledge is valuable in the research on lead-free halide perovskites and their precursors .

properties

IUPAC Name |

diiodotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNNCYXCFHBGG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnI2, I2Sn | |

| Record name | Tin(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904018 | |

| Record name | Tin diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tin(II) iodide | |

CAS RN |

10294-70-9 | |

| Record name | Tin iodide (SnI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)